molecular formula C10H12Cl2N2O B1522230 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride CAS No. 1185150-35-9

3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride

Cat. No.: B1522230
CAS No.: 1185150-35-9
M. Wt: 247.12 g/mol
InChI Key: WQYUOZRMFWXBHF-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride is a synthetic indole-derived compound characterized by a 5-chloro-substituted indolin-2-one core and a 2-aminoethyl side chain at the 3-position. Its molecular formula is C₁₀H₁₁ClN₂O·HCl, with a molecular weight of 246.12 g/mol (calculated from ). The compound is listed under multiple CAS Registry Numbers (e.g., 1185150-35-9, 1104895-64-8, and 1214187-61-7), reflecting variations in synthesis routes or salt forms .

The indolin-2-one scaffold is known for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting. The aminoethyl group enhances solubility and may facilitate interactions with neurotransmitter receptors or transporters .

Properties

IUPAC Name

3-(2-aminoethyl)-5-chloro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9;/h1-2,5,7H,3-4,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYUOZRMFWXBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C(=O)N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672850
Record name 3-(2-Aminoethyl)-5-chloro-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185150-35-9
Record name 3-(2-Aminoethyl)-5-chloro-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features an indolin-2-one scaffold, which is known for its diverse biological activities. The presence of the aminoethyl side chain and the chlorine substituent contributes to its unique chemical properties.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
  • Modulation of Receptor Activity : The compound could interact with various receptors, influencing neurotransmission or hormonal signaling.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
PC-3 (Prostate)15
MCF-7 (Breast)20
A549 (Lung)25

These results indicate that the compound may induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.

Neuroprotective Effects

Research indicates that this compound may also have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on prostate cancer cells, researchers observed a dose-dependent reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of Parkinson's disease showed that administration of this compound led to a significant reduction in neurodegeneration markers. Behavioral assessments indicated improved motor function compared to control groups.

Scientific Research Applications

Biological Activities

Research indicates that 3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride exhibits notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to known anticancer agents allows for further investigation into its potential as a lead compound in cancer therapy.
  • Antimicrobial Effects : The compound has shown promise against various bacterial strains, indicating its potential application as an antimicrobial agent. Studies are ongoing to elucidate its mechanism of action against pathogens.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in scientific research:

  • Mechanistic Studies : Investigations into how this compound interacts with biological molecules are crucial for understanding its pharmacokinetics and pharmacodynamics. These studies often utilize techniques such as molecular docking, cell viability assays, and gene expression analysis to determine its efficacy against specific cancer types.
  • Comparative Analysis with Similar Compounds : Research has been conducted comparing this compound with structurally similar compounds to assess differences in biological activity. For instance, compounds like 5-Chloroindole and Indolin-2-one were analyzed for their unique characteristics and biological profiles.

Summary Table of Related Compounds

Compound NameStructure FeaturesUnique Characteristics
5-ChloroindoleIndole structure with chlorineKnown for its role in organic synthesis
3-(Aminomethyl)indoleIndole with an aminomethyl groupExhibits different biological activities
Indolin-2-oneBasic indoline structureLacks halogen substitution but retains reactivity
3-(2-Aminopropyl)indoleIndole with an aminopropyl side chainPotentially different pharmacological profiles

Chemical Reactions Analysis

Amine Reactivity

The 2-aminoethyl group participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (0–25°C, Et<sub>3</sub>N) .

  • Schiff Base Formation : Condenses with aldehydes or ketones to generate imines, which are intermediates for further reduction or cyclization .

Example :

3 2 Aminoethyl 5 chloroindolin 2 one+RCOCl3 2 Acetamidoethyl 5 chloroindolin 2 one+HCl\text{3 2 Aminoethyl 5 chloroindolin 2 one}+\text{RCOCl}\rightarrow \text{3 2 Acetamidoethyl 5 chloroindolin 2 one}+\text{HCl}

2-Oxindole Core Reactivity

The lactam ring undergoes:

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the carbonyl to a hydroxyl group, yielding 3-(2-aminoethyl)-5-chloroindoline .

  • Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of NaH to form N-alkylated derivatives .

Aromatic Substitution Reactions

The 5-chloro substituent directs electrophilic attacks to the para position (C-4 or C-6):

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C-4 or C-6 .

  • Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids replaces the chloro group under microwave irradiation .

Table 1 : Electrophilic Aromatic Substitution Reactions

Reaction TypeConditionsProductYield (%)Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-Nitro-3-(2-aminoethyl)indolin-2-one65
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C5-Aryl-3-(2-aminoethyl)indolin-2-one72–88

Stability and Degradation

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming 3-(2-aminoethyl)-5-chloroindolin-2-one free base .

  • Photodegradation : UV exposure induces C-Cl bond cleavage, yielding 3-(2-aminoethyl)indolin-2-one as a major byproduct .

Biological Activity Derivatives

Modifications of the aminoethyl group enhance neuroprotective properties:

  • Melatonin Analogs : N-Acetylation produces 5-chloro-melatonin derivatives with MT<sub>1</sub>/MT<sub>2</sub> receptor affinity (IC<sub>50</sub> = 0.38–0.83 nM) .

  • Antioxidants : Introduction of tert-butyl groups at the amine increases radical scavenging activity (EC<sub>50</sub> = 12 µM in DPPH assay) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-Fluoro Derivative
  • Compound: 3-(2-Aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
  • Molecular Formula : C₁₀H₁₁FN₂O·HCl
  • Key Differences :
    • Fluorine replaces chlorine at the 5-position.
    • Smaller atomic radius and higher electronegativity of fluorine may improve metabolic stability and membrane permeability compared to chlorine .
  • Potential Applications: Enhanced CNS penetration due to reduced steric hindrance.
5-Bromo Derivative
  • Compound: 5-Bromotryptamine hydrochloride (3-(2-Aminoethyl)-5-bromoindole hydrochloride)
  • Molecular Formula : C₁₀H₁₁BrN₂·HCl
  • Key Differences :
    • Bromine substitution increases molecular weight (304.48 g/mol) and van der Waals interactions.
    • May exhibit stronger binding to hydrophobic pockets in proteins .
  • Applications : Used in radiolabeling studies due to bromine’s isotopic properties .

Alkyl-Substituted Analogs

5-Methylindole Derivative
  • Compound: 3-(2-Aminoethyl)-5-methylindole hydrochloride
  • Molecular Formula : C₁₁H₁₄N₂·HCl
  • Key Differences :
    • Methyl group at the 5-position increases hydrophobicity.
    • Reduced electronegativity compared to chlorine may lower solubility but enhance blood-brain barrier penetration .
  • Applications : Probable use in serotonin receptor modulation.
6-Chloro-5-(2-Hydroxyethyl)indolin-2-one
  • Compound : 6-Chloro-5-(2-hydroxyethyl)indolin-2-one
  • Molecular Formula: C₁₀H₁₀ClNO₂
  • Key Differences :
    • Hydroxyethyl group at the 5-position introduces polarity, improving aqueous solubility.
    • Chlorine at the 6-position alters electronic distribution in the indole ring .
  • Applications: Potential use in designing prodrugs or hydrophilic therapeutics.

Complex Scaffold Derivatives

CX-6258 (Kinase Inhibitor)
  • Compound : (E)-5-chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one
  • Molecular Formula : C₂₈H₂₅ClN₄O₃
  • Key Differences :
    • Extended structure with furan and diazepane groups.
    • Targets kinases (e.g., PIM-1) via the indolin-2-one core but requires additional substituents for selectivity .
  • Applications : Anticancer research due to kinase inhibition.
Thiazolidine-2,4-dione Derivative
  • Compound: (5Z)-3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylene]-1,3-thiazolidine-2,4-dione hydrochloride
  • Molecular Formula : C₁₂H₁₀ClN₂O₂S·HCl
  • Key Differences :
    • Thiazolidine-2,4-dione core replaces indolin-2-one.
    • 4-Chlorophenyl group enhances π-π stacking interactions .
  • Applications : Antidiabetic or anti-inflammatory agent development.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound (SS-9343) C₁₀H₁₁ClN₂O·HCl 246.12 5-Cl, 2-aminoethyl CNS targeting, kinase inhibition
5-Fluoro Analog C₁₀H₁₁FN₂O·HCl 230.67 5-F, 2-aminoethyl Enhanced metabolic stability
5-Bromo Analog C₁₀H₁₁BrN₂·HCl 304.48 5-Br, 2-aminoethyl Radiolabeling probes
5-Methylindole Derivative C₁₁H₁₄N₂·HCl 218.70 5-Me, 2-aminoethyl Serotonin receptor modulation
CX-6258 C₂₈H₂₅ClN₄O₃ 513.97 Furan, diazepane Anticancer kinase inhibition

Research Findings and Implications

  • Biochemical Activity: The 5-chloroindolin-2-one core in the target compound is critical for kinase inhibition, as seen in CX-6258 . The aminoethyl group may enhance interactions with amine transporters in the CNS .
  • Solubility: Chlorine and aminoethyl groups balance lipophilicity and solubility, making the compound suitable for oral administration .
  • Structural Insights : Fluorine substitution () reduces metabolic degradation, while bromine () improves target affinity in hydrophobic environments.

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Chloroisatin is a common starting material for the chlorinated indolin-2-one core. It can be synthesized or procured commercially.
  • 2-Aminoethyl derivatives , such as 2-aminoethylamine or tri(2-aminoethyl)amine hydrochloride, serve as the aminoethyl source for substitution at the 3-position.

Method 1: Pictet–Spengler Reaction-Based Synthesis

A prominent method involves the Pictet–Spengler reaction between 5-chloroisatin and 2-aminoethylamine derivatives under reflux conditions in ethanol with a base catalyst such as triethylamine. This method yields the 3-(2-aminoethyl)-5-chloroindolin-2-one intermediate, which is subsequently converted into its hydrochloride salt by treatment with methanolic HCl.

  • Reaction conditions: Heating under reflux in absolute ethanol for 7–10 hours with triethylamine as base.
  • Purification: After reaction completion, the mixture is concentrated under reduced pressure, precipitated with water, extracted with ethyl acetate, dried, and purified by column chromatography.
  • Yield: Moderate to good yields (40–99%) depending on substrate purity and reaction optimization.
  • Example: Synthesis of 5-chloro-6′-hydroxy-3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-one (a related compound) was achieved with 48% yield using this approach, indicating the method's applicability to chlorinated indolinones.

Method 2: N-Alkylation of 5-Chloroindolin-2-one

Another approach involves the direct N-alkylation of 5-chloroindolin-2-one with 2-aminoethyl halides (e.g., 2-chloroethylamine hydrochloride or its derivatives). This method typically proceeds under basic conditions with a strong base such as sodium hydroxide or potassium carbonate in polar solvents like methanol or dimethylformamide (DMF).

  • Reaction conditions: Reflux or elevated temperature (50–70 °C) for several hours.
  • Workup: The reaction mixture is cooled, acidified with hydrochloric acid to form the hydrochloride salt, and purified by recrystallization.
  • Advantages: This method allows for direct introduction of the aminoethyl group without the need for multi-step ring closure.
  • Notes: Careful control of pH and temperature is critical to avoid side reactions such as over-alkylation or polymerization.

Method 3: Synthesis via Tri(2-aminoethyl)amine Hydrochloride Intermediate

A related synthetic strategy involves preparing tri(2-aminoethyl)amine hydrochloride as an intermediate, which can then be selectively reacted with 5-chloroindolin-2-one derivatives.

  • Preparation of tri(2-aminoethyl)amine hydrochloride: This involves the reaction of triethanolamine with thionyl chloride in the presence of a catalyst (e.g., DMF) under reflux at 70 °C for 6–8 hours to form tris(2-chloroethyl)amine hydrochloride, followed by amination with ammonia in ethanol to yield the tris(2-aminoethyl)amine hydrochloride intermediate.
  • Subsequent reaction: The intermediate is then reacted with 5-chloroindolin-2-one under controlled pH (9–11) and temperature to afford the target compound.
  • Purification: Rotary evaporation, solvent extraction, and recrystallization are employed to obtain the pure hydrochloride salt.
  • Benefits: This method offers a controlled, stepwise approach with good environmental and safety profiles due to mild reaction conditions and use of common solvents.

Reaction Conditions and Optimization

Preparation Method Key Reagents Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Notes
Pictet–Spengler reaction 5-Chloroisatin, 2-aminoethylamine Absolute ethanol Reflux (~78) 7–10 40–99 Requires base catalyst (triethylamine), regioisomer separation needed
N-Alkylation of 5-chloroindolin-2-one 5-Chloroindolin-2-one, 2-chloroethylamine Methanol, DMF 50–70 Several hours Moderate Requires pH control, avoids multi-step synthesis
Tri(2-aminoethyl)amine intermediate method Triethanolamine, thionyl chloride, ammonia Ethanol, DMF 70 (reflux) 6–8 (each step) Good Environmentally friendly, mild conditions, multi-step

Research Findings and Notes

  • The Pictet–Spengler reaction method is advantageous for its straightforward approach and moderate to high yields but may produce regioisomeric mixtures requiring chromatographic separation.
  • N-alkylation methods provide a direct route but demand strict control of reaction parameters to prevent side reactions.
  • The tri(2-aminoethyl)amine hydrochloride route is industrially attractive due to its mild conditions and scalability, with DMF as an effective catalyst improving reaction efficiency.
  • Purification typically involves recrystallization from methanol or ethanol and chromatographic techniques to ensure high purity.
  • The hydrochloride salt formation is generally achieved by treatment with methanolic hydrochloric acid, improving compound stability and handling.

Q & A

Q. Key Parameters to Monitor :

  • pH control during salt formation.
  • Solvent selection (polar aprotic solvents enhance solubility).
  • Use of sodium acetate as a base to neutralize HCl byproducts .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Advanced Research Focus
Discrepancies in biological activity data (e.g., enzyme inhibition vs. receptor agonism) may arise from variations in assay conditions, impurity profiles, or stereochemical considerations. To address this:

  • Reproducibility Checks : Validate results using standardized assays (e.g., fixed pH, temperature, and buffer systems).
  • Purity Assessment : Employ HPLC (>95% purity threshold) and mass spectrometry to rule out confounding impurities .
  • Structural Confirmation : Use X-ray crystallography or NMR to verify the absence of tautomeric forms or stereoisomers, which can alter bioactivity .
  • Comparative Studies : Benchmark against structurally related compounds (e.g., serotonin hydrochloride analogs) to identify structure-activity relationships (SAR) .

What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

Advanced Research Focus
Molecular docking (e.g., using MOE or AutoDock) and molecular dynamics simulations can model interactions with targets like 5-HT receptors or enzymes. Steps include:

  • Target Preparation : Retrieve protein structures from the PDB (e.g., 5-HT₃ receptor, PDB ID: 6NP0) and optimize protonation states .
  • Ligand Parameterization : Assign partial charges and torsional parameters using quantum mechanical methods (e.g., DFT).
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values to refine force fields .
    Limitations : Solvent effects and protein flexibility may require enhanced sampling techniques (e.g., metadynamics) .

What analytical techniques are most suitable for characterizing the physicochemical properties of this compound?

Q. Basic Research Focus

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Structural Elucidation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm indolinone ring protons (δ 6.8–7.2 ppm) and aminoethyl side chains (δ 2.8–3.2 ppm) .
  • Solubility Profiling : Phase-solubility studies in water, DMSO, and ethanol, noting hygroscopic tendencies due to the hydrochloride salt .
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C typical for indole derivatives) .

How can researchers design experiments to study the metabolic stability of this compound in vitro?

Q. Advanced Research Focus

  • Hepatic Microsome Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP Enzyme Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess competitive/non-competitive inhibition .
  • Metabolite Identification : High-resolution MS (HRMS) in positive-ion mode to detect phase I (oxidation, dechlorination) and phase II (glucuronidation) metabolites .

What are the best practices for handling and storing this compound to ensure long-term stability?

Q. Basic Research Focus

  • Storage Conditions : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis .
  • Solution Stability : Prepare fresh solutions in deoxygenated water or DMSO; avoid repeated freeze-thaw cycles .
  • Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy (UN 2811, Hazard Class 6.1) .

How can researchers leverage structural analogs to infer the potential pharmacological profile of this compound?

Q. Advanced Research Focus

  • SAR Studies : Compare with 5-chlorotryptamine derivatives (e.g., 5-chloro-α-methyltryptamine) to predict receptor selectivity (e.g., 5-HT₁A vs. 5-HT₂A) .
  • Functional Group Swapping : Replace the chloro group with methoxy or hydroxy moieties to assess electronic effects on binding .
  • Cross-Target Profiling : Screen against GPCR panels (e.g., β-adrenergic, dopamine receptors) to identify off-target interactions .

What strategies are recommended for scaling up synthesis without compromising yield or purity?

Q. Advanced Research Focus

  • Process Optimization : Use flow chemistry for controlled mixing and heat dissipation during exothermic steps (e.g., HCl salt formation) .
  • Green Chemistry : Substitute acetic acid with recyclable ionic liquids to reduce waste .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., Taguchi methods) to maximize robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Aminoethyl)-5-chloroindolin-2-one hydrochloride

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